
1-(1,1-Difluoroethyl)-2-iodobenzene
Übersicht
Beschreibung
1-(1,1-Difluoroethyl)-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a 1,1-difluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-2-iodobenzene typically involves the introduction of the 1,1-difluoroethyl group onto a benzene ring that already contains an iodine substituent. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent. This reaction is often catalyzed by nickel and involves arylboronic acids as substrates .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes this process economically viable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1-Difluoroethyl)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nickel Catalysts: Used in difluoroalkylation reactions.
Arylboronic Acids: Common substrates for coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Benzenes: Depending on the substituent introduced.
Biaryl Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoroethyl)-2-iodobenzene has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound can serve as a probe in biological studies to investigate the effects of fluorinated groups on biological systems.
Wirkmechanismus
The mechanism of action of 1-(1,1-Difluoroethyl)-2-iodobenzene depends on its specific application. . This modification can impact the molecule’s interaction with biological targets, such as enzymes and receptors, thereby influencing its pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Difluoroethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
1-(1,1-Difluoroethyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.
1-(1,1-Difluoroethyl)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(1,1-Difluoroethyl)-2-iodobenzene is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom’s larger size and lower electronegativity compared to fluorine, chlorine, and bromine can influence the compound’s reactivity and the types of reactions it undergoes .
Eigenschaften
IUPAC Name |
1-(1,1-difluoroethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWSYTHOVNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)
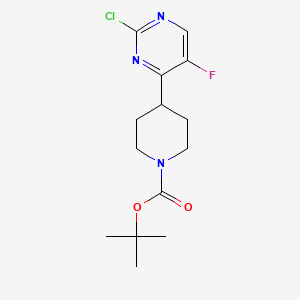
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
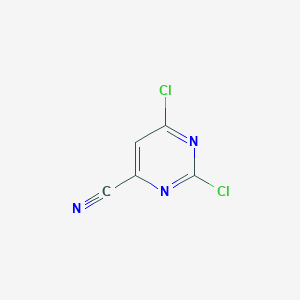
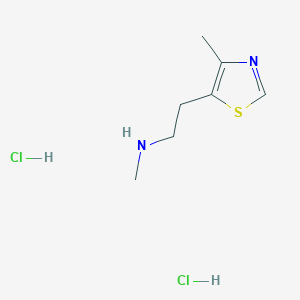
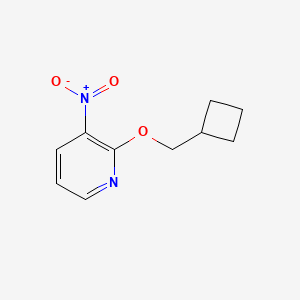
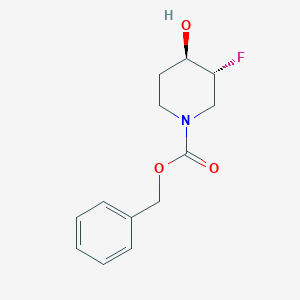
![3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393258.png)
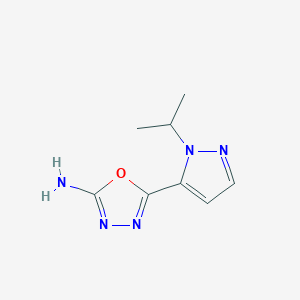
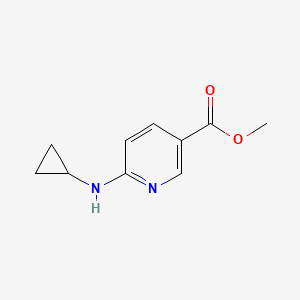
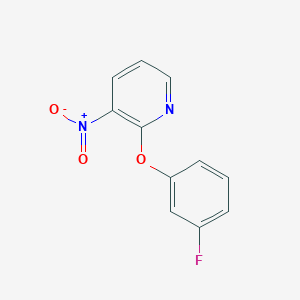
![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)
![5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1393265.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)
